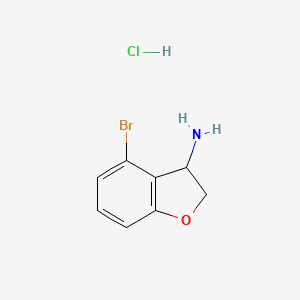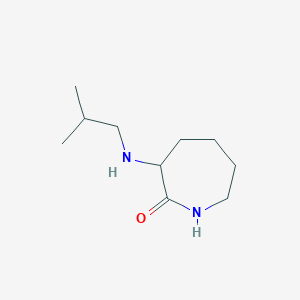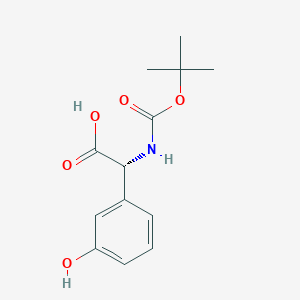
(R)-a-(Boc-amino)-3-hydroxybenzeneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-a-(Boc-amino)-3-hydroxybenzeneacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxy group attached to a benzene ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity under various conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-a-(Boc-amino)-3-hydroxybenzeneacetic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxy group can be introduced through various methods, including hydroxylation reactions.
Industrial Production Methods
In an industrial setting, the production of ®-a-(Boc-amino)-3-hydroxybenzeneacetic acid may involve continuous-flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and degradation of the product.
Análisis De Reacciones Químicas
Types of Reactions
®-a-(Boc-amino)-3-hydroxybenzeneacetic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected under acidic conditions using trifluoroacetic acid (TFA), allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Deprotection Agents: TFA
Major Products Formed
Oxidation: Formation of a carbonyl group
Reduction: Regeneration of the hydroxy group
Substitution: Introduction of various functional groups after deprotection
Aplicaciones Científicas De Investigación
®-a-(Boc-amino)-3-hydroxybenzeneacetic acid is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and materials science.
Mecanismo De Acción
The mechanism of action of ®-a-(Boc-amino)-3-hydroxybenzeneacetic acid involves its ability to participate in various chemical reactions due to the presence of the Boc-protected amino group and the hydroxy group. The Boc group provides stability under basic conditions but can be removed under acidic conditions, allowing for further functionalization. The hydroxy group can undergo oxidation and reduction reactions, making the compound a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Boc-amino-piperidine: Another Boc-protected amino compound used in organic synthesis.
®-3-Boc-amino-phenylacetic acid: Similar structure but lacks the hydroxy group, making it less versatile in certain reactions.
Uniqueness
®-a-(Boc-amino)-3-hydroxybenzeneacetic acid is unique due to the presence of both the Boc-protected amino group and the hydroxy group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C13H17NO5 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
(2R)-2-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-5-4-6-9(15)7-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m1/s1 |
Clave InChI |
OWZGHJNAVZKAIL-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)O)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15123217.png)
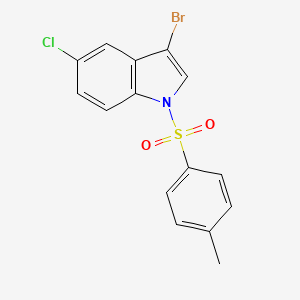
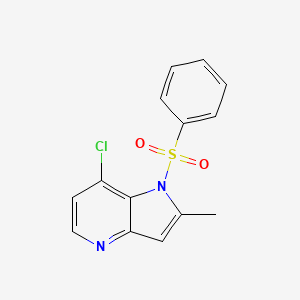
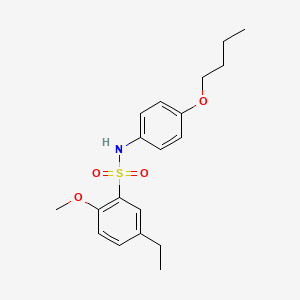
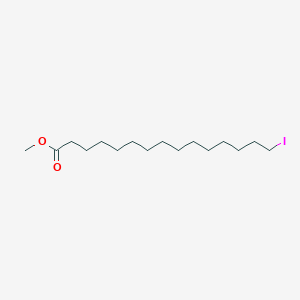

![1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B15123255.png)
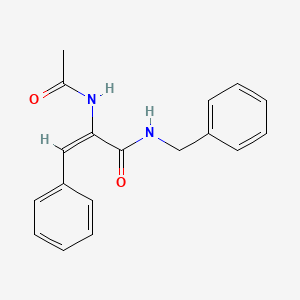
![N,5-dimethyl-N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B15123264.png)
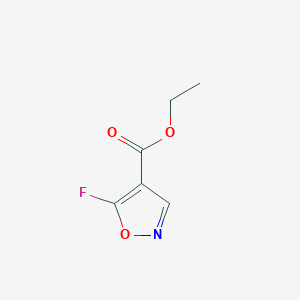
![6-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B15123290.png)
![[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate](/img/structure/B15123296.png)
